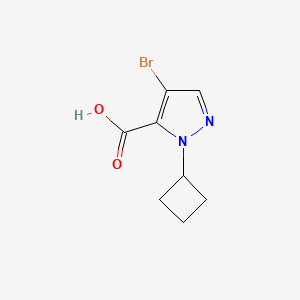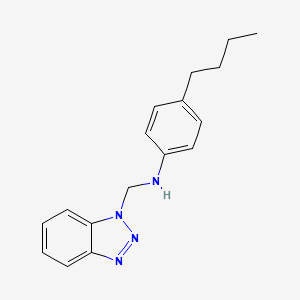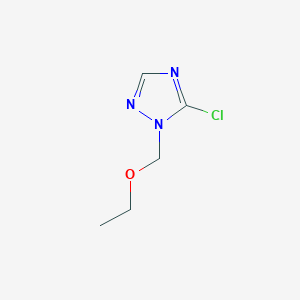
4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
Pyrazoles, a class of compounds to which your compound belongs, can be synthesized through various methods. One common method involves the condensation of 1,3-diketones with arylhydrazines . Another approach involves the use of transition-metal catalysts and photoredox reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
Chemical Reactions Analysis
Carboxylic acids, such as the one in your compound, can undergo various reactions. These include reactions involving the O-H bond, such as acid dissociation and solvolytic reactions, and reactions at the carbonyl bond, most of which involve attack by a nucleophile .
Physical And Chemical Properties Analysis
Carboxylic acids have certain physical properties. They can donate a hydrogen to produce a carboxylate ion . The factors that influence the relative boiling points and water solubilities of various types of compounds were discussed earlier .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound is potentially useful in Suzuki–Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The presence of the bromo group makes it a suitable candidate for acting as an electrophile in the coupling process, where it can be paired with organoboron reagents under palladium catalysis.
Synthesis of Heterocyclic Compounds
Pyrazoles, such as 4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid, serve as versatile scaffolds in the synthesis of more complex heterocyclic systems . These systems have significant relevance in pharmaceuticals, demonstrating the compound’s utility in medicinal chemistry for creating diverse molecular architectures.
Agricultural Chemical Research
The pyrazole structure is integral to various small molecules that exhibit a wide range of agricultural activities . As such, this compound could be explored for the development of new agrochemicals, potentially leading to more effective pesticides or herbicides.
Pharmaceutical Applications
Due to the structural diversity and reactivity of pyrazoles, compounds like 4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid may be used as precursors or intermediates in the synthesis of pharmaceuticals . Their modification can lead to the development of new drugs with various therapeutic effects.
Organic Synthesis Directing Group
In organic synthesis, pyrazoles can act as directing groups, guiding the formation of certain bonds or introducing specific functionalities at desired positions in a molecule . This compound’s unique structure could be exploited in complex synthetic routes to achieve precise molecular constructions.
Reactivity Studies
The compound’s reactivity, particularly due to its tautomeric nature, makes it an interesting subject for theoretical and experimental studies . Understanding its reactivity patterns can provide insights into the design of new synthetic methods and the development of novel compounds.
Structure-Activity Relationship (SAR) Analysis
The tautomerism and conformational preferences of pyrazoles like 4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid can influence their biological activity . Investigating these properties can contribute to a deeper understanding of SAR, which is crucial in drug design.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-cyclobutylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-10-11(5-2-1-3-5)7(6)8(12)13/h4-5H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWXXTZVPYCNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=C(C=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclobutylpyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2604400.png)
![3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2604402.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)


![(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2604415.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2604417.png)
![1-Prop-2-enoyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2604418.png)


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2604421.png)
![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)
